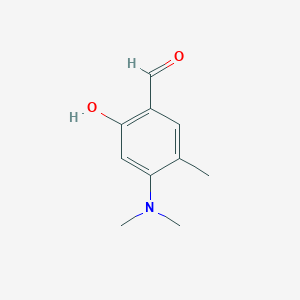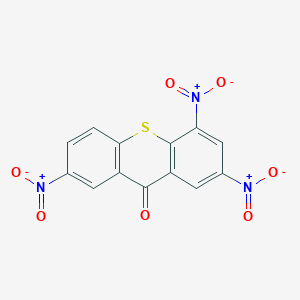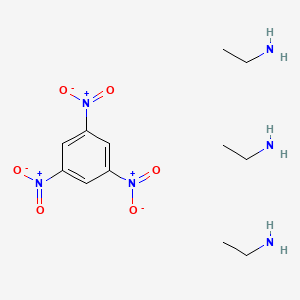
Ethanamine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine;1,3,5-trinitrobenzene is a compound formed by the combination of ethanamine and 1,3,5-trinitrobenzene. 1,3,5-Trinitrobenzene is a pale yellow solid known for its high explosiveness and is one of the three isomers of trinitrobenzene . Ethanamine, also known as ethylamine, is a simple aliphatic amine. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
1,3,5-Trinitrobenzene can be synthesized through several methods:
Nitration of m-dinitrobenzene: This involves the nitration of m-dinitrobenzene using a mixture of nitric and sulfuric acids.
Decarboxylation of 2,4,6-trinitrobenzoic acid: This method involves heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate.
Industrial Production: The industrial method involves the nitration of 1,3,5-trichlorobenzene to produce 1,3,5-trichloro-2,4,6-trinitrobenzene, which is then reacted with ammonia in a toluene medium.
Analyse Des Réactions Chimiques
1,3,5-Trinitrobenzene undergoes various chemical reactions:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Substitution Reactions: Reactions with primary aliphatic alcohols can lead to the substitution of the nitro group or the generation of σ H-complexes.
Applications De Recherche Scientifique
Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:
Explosives: 1,3,5-Trinitrobenzene is used as a high explosive compound for commercial mining and military applications.
pH Indicator: It has been used as a narrow-range pH indicator.
Vulcanization Agent: It is used as an agent to vulcanize natural rubber.
Synthesis of Other Explosives: It mediates the synthesis of other explosive compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-trinitrobenzene involves its high explosiveness due to the presence of three nitro groups, which release a significant amount of energy upon decomposition. The compound forms charge-transfer complexes with electron-rich arenes and undergoes reduction to form 1,3,5-triaminobenzene . The initial decomposition mechanism of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, involves dehydration reactions forming mono- and di-furazans .
Comparaison Avec Des Composés Similaires
1,3,5-Trinitrobenzene can be compared with other nitro compounds such as:
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with different properties and applications.
TNT (Trinitrotoluene): A widely known explosive compound that is less expensive but also less powerful than 1,3,5-trinitrobenzene.
Nitrobenzene: A simpler nitro compound used in the production of aniline and other chemicals.
Ethanamine;1,3,5-trinitrobenzene stands out due to its unique combination of ethanamine and 1,3,5-trinitrobenzene, resulting in distinct properties and applications.
Propriétés
Numéro CAS |
56270-19-0 |
|---|---|
Formule moléculaire |
C12H24N6O6 |
Poids moléculaire |
348.36 g/mol |
Nom IUPAC |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3/h1-3H;3*2-3H2,1H3 |
Clé InChI |
LCIKVCHEWVKLHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN.CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


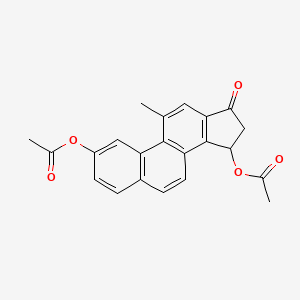
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
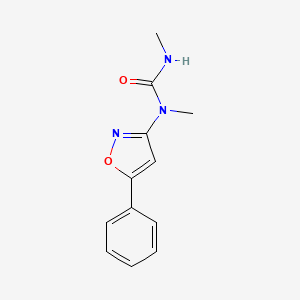
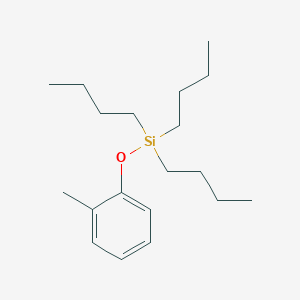


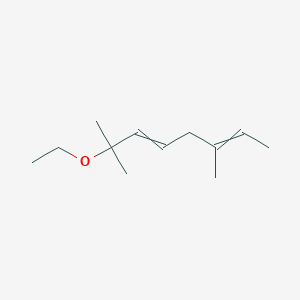
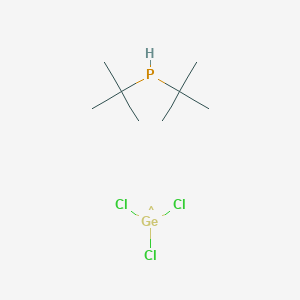

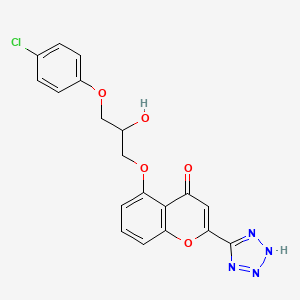
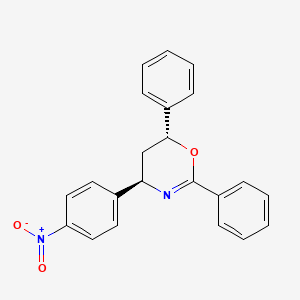
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
